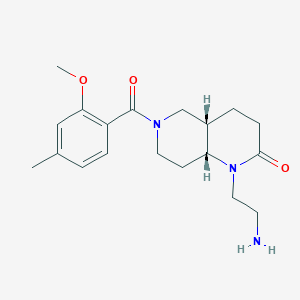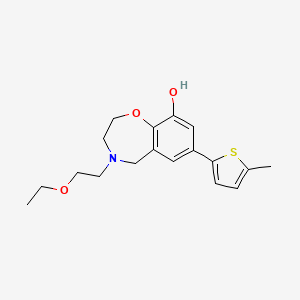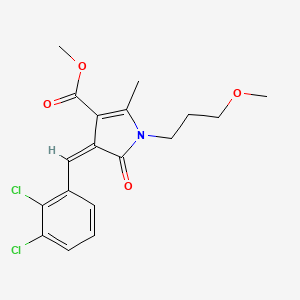
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide, also known as CDMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CDMIA is a member of the acrylamide family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The exact mechanism of action of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to inhibit the activity of the NF-κB pathway, a key regulator of inflammation. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to induce cell cycle arrest and inhibit cell proliferation. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has also been shown to reduce the production of inflammatory cytokines in immune cells, leading to a reduction in inflammation. In bacterial cells, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to disrupt the bacterial cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is its broad spectrum of biological activities, which makes it a potential candidate for the development of drugs for a range of diseases. Another advantage is its relatively simple synthesis method. However, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. One area of interest is the development of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide in more detail, which could lead to the development of more effective drugs based on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. Finally, further research is needed to investigate the potential applications of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide in the treatment of other diseases, such as infectious diseases and neurological disorders.
Synthesemethoden
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylindole-3-carboxaldehyde in the presence of sodium hydroxide to form the intermediate compound. The intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. The synthesis of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13-17(16-6-4-5-7-18(16)23-13)10-14(12-22)21(25)24-19-11-15(26-2)8-9-20(19)27-3/h4-11,23H,1-3H3,(H,24,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRCWDLURPTIBO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5499805.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5499815.png)
![[1-(isopropoxyacetyl)piperidin-3-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B5499821.png)
![1-{6-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5499830.png)
![N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide](/img/structure/B5499841.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499842.png)

![1-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5499853.png)
![N-(1-phenylethyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5499861.png)
![3-(2-methoxyethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5499876.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499890.png)

![N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide](/img/structure/B5499910.png)